molecular formula C19H20N4O3S B4535840 4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide

4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide

Cat. No.: B4535840
M. Wt: 384.5 g/mol
InChI Key: SBFFCWYTAYIJNU-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a nitrophenyl group, and a piperazine ring bonded to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 4-acetylphenylpiperazine: This can be achieved by reacting 4-acetylphenylamine with piperazine in the presence of a suitable catalyst.

    Nitration: The 4-acetylphenylpiperazine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Carbothioamide Formation: Finally, the nitrated product is reacted with thiocarbonyldiimidazole to form the carbothioamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-carboxyphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide.

    Reduction: Formation of 4-(4-acetylphenyl)-N-(3-aminophenyl)piperazine-1-carbothioamide.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The acetyl and carbothioamide groups can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-acetylphenyl)piperazine-1-carbothioamide: Lacks the nitro group, which may result in different biological activities.

    N-(3-nitrophenyl)piperazine-1-carbothioamide: Lacks the acetyl group, which may affect its chemical reactivity and biological properties.

    4-(4-acetylphenyl)-N-phenylpiperazine-1-carbothioamide: Lacks the nitro group, which may influence its mechanism of action.

Uniqueness

4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both the acetyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine and carbothioamide moieties makes this compound a valuable subject for scientific research.

Properties

IUPAC Name

4-(4-acetylphenyl)-N-(3-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-14(24)15-5-7-17(8-6-15)21-9-11-22(12-10-21)19(27)20-16-3-2-4-18(13-16)23(25)26/h2-8,13H,9-12H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFFCWYTAYIJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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